Methyl 1-cyclopentyl-1,2,3-benzotriazole-5-carboxylate
Overview
Description
Methyl 1-cyclopentyl-1,2,3-benzotriazole-5-carboxylate is a chemical compound with the molecular formula C13H15N3O2 and a molecular weight of 245.28 g/mol. This compound belongs to the class of benzotriazoles, which are characterized by a fused benzene and triazole ring structure. Benzotriazoles are known for their diverse applications in various fields, including chemistry, biology, medicine, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Methyl 1-cyclopentyl-1,2,3-benzotriazole-5-carboxylate typically involves the following steps:
Benzotriazole Formation: The starting material, o-phenylenediamine, is reacted with nitrous acid to form benzotriazole.
Cyclopentylation: The benzotriazole is then reacted with cyclopentyl bromide in the presence of a base such as potassium carbonate to introduce the cyclopentyl group.
Carboxylation: Finally, the cyclopentyl-substituted benzotriazole is treated with methyl chloroformate to introduce the carboxylate group, resulting in the formation of this compound.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of catalysts and advanced purification techniques can also enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions: Methyl 1-cyclopentyl-1,2,3-benzotriazole-5-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of amines or other reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the carboxylate group can be replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) are often used.
Substitution: Nucleophiles such as alkyl halides and bases like sodium hydride (NaH) are typically employed.
Major Products Formed:
Oxidation: Carboxylic acids, ketones, and aldehydes.
Reduction: Amines and alcohols.
Substitution: Alkylated derivatives and other substituted benzotriazoles.
Scientific Research Applications
Methyl 1-cyclopentyl-1,2,3-benzotriazole-5-carboxylate has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: The compound can be employed in the study of enzyme inhibition and as a probe in biological assays.
Industry: It is used in the production of corrosion inhibitors, UV stabilizers, and other industrial chemicals.
Mechanism of Action
The mechanism by which Methyl 1-cyclopentyl-1,2,3-benzotriazole-5-carboxylate exerts its effects depends on its specific application. For example, in enzyme inhibition, the compound may bind to the active site of the enzyme, preventing substrate binding and subsequent catalysis. The molecular targets and pathways involved can vary widely based on the context in which the compound is used.
Comparison with Similar Compounds
Methyl 1-cyclopentyl-1,2,3-benzotriazole-5-carboxylate is unique due to its specific structural features, such as the cyclopentyl group and the carboxylate moiety. Similar compounds include:
Methyl 1-methyl-1,2,3-benzotriazole-5-carboxylate: Lacks the cyclopentyl group.
Methyl 1-ethyl-1,2,3-benzotriazole-5-carboxylate: Contains an ethyl group instead of cyclopentyl.
Methyl 1-phenyl-1,2,3-benzotriazole-5-carboxylate: Features a phenyl group in place of cyclopentyl.
Properties
IUPAC Name |
methyl 1-cyclopentylbenzotriazole-5-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15N3O2/c1-18-13(17)9-6-7-12-11(8-9)14-15-16(12)10-4-2-3-5-10/h6-8,10H,2-5H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IHTGNEMBMFZRCA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC2=C(C=C1)N(N=N2)C3CCCC3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15N3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901171265 | |
Record name | 1H-Benzotriazole-5-carboxylic acid, 1-cyclopentyl-, methyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901171265 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
245.28 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1400645-30-8 | |
Record name | 1H-Benzotriazole-5-carboxylic acid, 1-cyclopentyl-, methyl ester | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1400645-30-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1H-Benzotriazole-5-carboxylic acid, 1-cyclopentyl-, methyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901171265 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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